molecular formula C19H25N3O3 B12905893 3-Isoxazolecarboxamide, 5-benzoyl-4-(dibutylamino)- CAS No. 647862-52-0

3-Isoxazolecarboxamide, 5-benzoyl-4-(dibutylamino)-

Cat. No.: B12905893
CAS No.: 647862-52-0
M. Wt: 343.4 g/mol
InChI Key: WBPVVWAXZUYIGY-UHFFFAOYSA-N
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Description

5-Benzoyl-4-(dibutylamino)isoxazole-3-carboxamide is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-4-(dibutylamino)isoxazole-3-carboxamide typically involves the cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones or their synthetic equivalents. The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition reactions .

Industrial Production Methods

Industrial production methods for isoxazole derivatives, including 5-Benzoyl-4-(dibutylamino)isoxazole-3-carboxamide, focus on optimizing yield and purity while minimizing costs and environmental impact. Metal-free synthetic routes are being explored to address the drawbacks of metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-4-(dibutylamino)isoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

5-Benzoyl-4-(dibutylamino)isoxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Benzoyl-4-(dibutylamino)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Benzoyl-4-(dibutylamino)isoxazole-3-carboxamide include other isoxazole derivatives such as:

Uniqueness

What sets 5-Benzoyl-4-(dibutylamino)isoxazole-3-carboxamide apart from other isoxazole derivatives is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

647862-52-0

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

5-benzoyl-4-(dibutylamino)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H25N3O3/c1-3-5-12-22(13-6-4-2)16-15(19(20)24)21-25-18(16)17(23)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H2,20,24)

InChI Key

WBPVVWAXZUYIGY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=C(ON=C1C(=O)N)C(=O)C2=CC=CC=C2

Origin of Product

United States

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